molecular formula C15H15N3O2 B2464029 N-[3-(Hydrazinocarbonyl)phenyl]-2-methylbenzamide CAS No. 2270909-33-4

N-[3-(Hydrazinocarbonyl)phenyl]-2-methylbenzamide

Cat. No.: B2464029
CAS No.: 2270909-33-4
M. Wt: 269.304
InChI Key: SVXIWRWXJJAECG-UHFFFAOYSA-N
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Description

N-[3-(Hydrazinocarbonyl)phenyl]-2-methylbenzamide is an organic compound with the molecular formula C15H15N3O2 This compound is characterized by the presence of a hydrazinocarbonyl group attached to a phenyl ring, which is further connected to a 2-methylbenzamide moiety

Properties

IUPAC Name

N-[3-(hydrazinecarbonyl)phenyl]-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c1-10-5-2-3-8-13(10)15(20)17-12-7-4-6-11(9-12)14(19)18-16/h2-9H,16H2,1H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVXIWRWXJJAECG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(Hydrazinocarbonyl)phenyl]-2-methylbenzamide typically involves the reaction of 3-(hydrazinocarbonyl)aniline with 2-methylbenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimizations for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and advanced purification methods to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-[3-(Hydrazinocarbonyl)phenyl]-2-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The hydrazinocarbonyl group can be oxidized to form corresponding azocarbonyl derivatives.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as sulfuric acid or iron(III) chloride.

Major Products Formed

    Oxidation: Azocarbonyl derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Nitro or halogenated derivatives of the phenyl ring.

Scientific Research Applications

N-[3-(Hydrazinocarbonyl)phenyl]-2-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[3-(Hydrazinocarbonyl)phenyl]-2-methylbenzamide involves its interaction with molecular targets such as enzymes and receptors. The hydrazinocarbonyl group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(Hydrazinocarbonyl)phenyl]benzamide: Similar structure but lacks the 2-methyl group.

    N-[3-(Hydrazinocarbonyl)phenyl]-3-methylbenzamide: Similar structure with the methyl group at a different position.

    N-[3-(Hydrazinocarbonyl)phenyl]-2-methylbenzenesulfonamide: Contains a sulfonamide group instead of the benzamide moiety.

Uniqueness

N-[3-(Hydrazinocarbonyl)phenyl]-2-methylbenzamide is unique due to the specific positioning of the hydrazinocarbonyl and 2-methyl groups, which can influence its reactivity and interactions with biological targets. This structural uniqueness can result in distinct chemical and biological properties compared to similar compounds.

Biological Activity

N-[3-(Hydrazinocarbonyl)phenyl]-2-methylbenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, mechanisms of action, and its applications in research and medicine.

This compound features a hydrazinocarbonyl group, which is known for its reactivity and ability to form covalent bonds with various biological targets, particularly enzymes and receptors. This reactivity is central to its biological activity.

The mechanism of action for this compound involves:

  • Enzyme Inhibition : The hydrazinocarbonyl moiety can covalently bond with active site residues of enzymes, leading to inhibition of their activity. This interaction can modulate various biochemical pathways, which may contribute to its therapeutic effects.
  • Protein Interactions : The compound has been investigated for its role as a biochemical probe in studying enzyme activities and protein interactions, which is crucial for understanding cellular processes.

Anticancer Activity

Research indicates that this compound exhibits potential anticancer properties. It has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation. For instance, studies have demonstrated that derivatives of benzamides can selectively inhibit cancer cell growth, suggesting that this compound could be further explored as an anticancer agent.

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. Its ability to modulate inflammatory pathways may provide therapeutic benefits in conditions characterized by excessive inflammation. The specific mechanisms remain an area for further investigation, but preliminary data suggest potential efficacy.

Antimicrobial Activity

This compound has shown antimicrobial activity against several pathogens. In vitro studies have indicated effectiveness against Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent .

Table 1: Biological Activity Summary

Activity TypeObserved EffectsReference
AnticancerInhibition of cell proliferation
Anti-inflammatoryModulation of inflammatory pathways
AntimicrobialActivity against E. coli and S. aureus

Case Study: Anticancer Activity

In a study involving various benzamide derivatives, this compound was tested against the HL60 leukemia cell line. The compound exhibited an IC50 value indicating significant cytotoxicity, suggesting its potential as a lead compound for further development in cancer therapy .

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